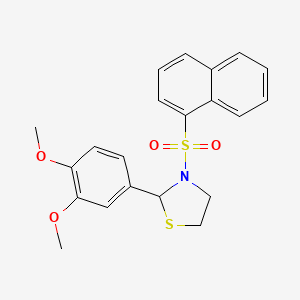
2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine, also known as DNTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DNTT is a thiazolidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions are currently being studied.
Aplicaciones Científicas De Investigación
Antidiabetic and Antioxidant Activity
Thiazolidine-2, 4-diones and their derivatives have shown promising antidiabetic and antioxidant activities. These compounds enhance glucose utilization in peripheral tissues, suggesting their potential as antihyperglycemic agents. Molecular docking studies have also supported their interaction with PPARγ receptors, indicating their significance in antidiabetic drug development (Shukla, Pandey, & Chawla, 2020).
Antihyperglycemic Activity
Novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones have been synthesized and evaluated for antihyperglycemic activity. These compounds showed optimum activity when attached to the 2-naphthalene position, demonstrating their effectiveness in non-insulin-dependent diabetes mellitus (NIDDM) models (Zask, Jirkovsky, Nowicki, & McCaleb, 1990).
Anti-Parkinson's Screening
A study on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives revealed significant anti-Parkinson's activity. These compounds exhibited potent free radical scavenging activity, with one derivative showing maximum anti-Parkinson's activity in an in vivo model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antimicrobial Activities
Several thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have focused on the preparation of compounds with potential antibacterial and antifungal activities, showcasing the versatility of thiazolidinone scaffolds in addressing various microbial infections (Neshan, Al-rawi, & Tomma, 2019).
Anticancer and Antitumor Efficacy
Research on diaryl pyrazoline thiazolidinediones has identified compounds with potent dual inhibitory activity against vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). These compounds have demonstrated exceptional antitumor efficacy in in-vivo models, highlighting their potential as cancer therapeutics (Upadhyay, Tilekar, Safuan, Kumar, Schweipert, Meyer‐Almes, & Ramaa, 2021).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-25-18-11-10-16(14-19(18)26-2)21-22(12-13-27-21)28(23,24)20-9-5-7-15-6-3-4-8-17(15)20/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMFWIXKKIJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

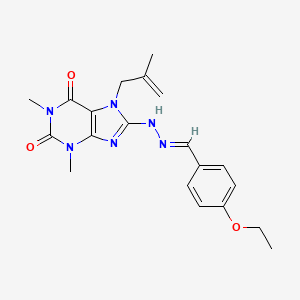
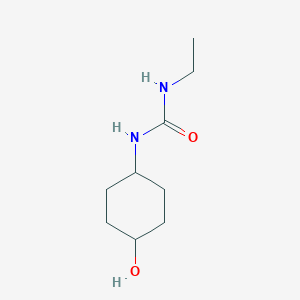

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)
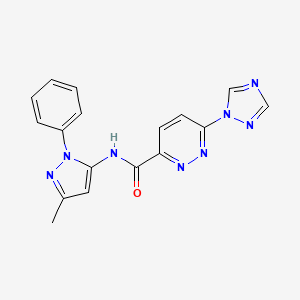
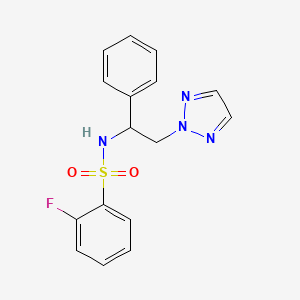
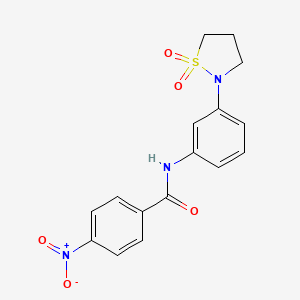
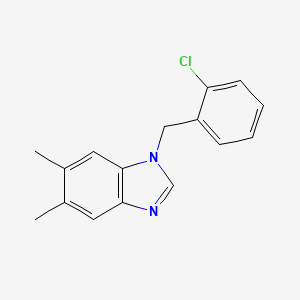
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2641286.png)
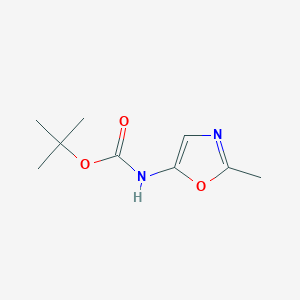

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)
![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)
![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)